molecular formula C15H24ClNO2 B12749227 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-28-4

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B12749227
CAS No.: 84509-28-4
M. Wt: 285.81 g/mol
InChI Key: HVYCXZREYCGSFX-UHFFFAOYSA-N
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Description

5-Tricyclo(3311(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a complex organic compound with a unique tricyclic structure This compound is characterized by its intricate molecular framework, which includes multiple fused rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves multiple steps, starting from simpler organic precursors. The synthetic route typically includes the formation of the tricyclic core structure followed by the introduction of the azabicyclo and dioxane moieties. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(3.3.1.1(3,7))decane: A simpler tricyclic compound with similar structural features.

    Adamantane: Another tricyclic compound with a different arrangement of rings.

    Tricyclo(3.3.1.1(3,7))decane, 2-bromo-: A brominated derivative with distinct chemical properties.

Uniqueness

5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride stands out due to its complex structure, which includes both tricyclic and azabicyclo frameworks. This unique combination of features makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84509-28-4

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

5-(1-adamantyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-10-2-12-3-11(1)5-14(4-10,6-12)15-9-16-7-13(18-15)8-17-15;/h10-13,16H,1-9H2;1H

InChI Key

HVYCXZREYCGSFX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C45CNCC(O4)CO5.Cl

Origin of Product

United States

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